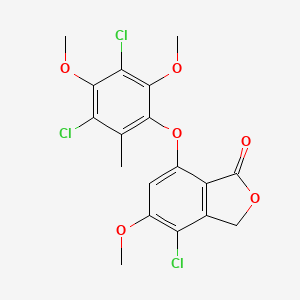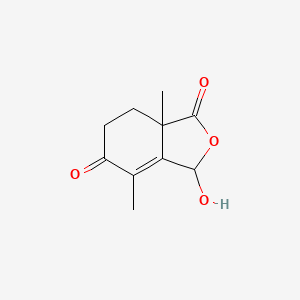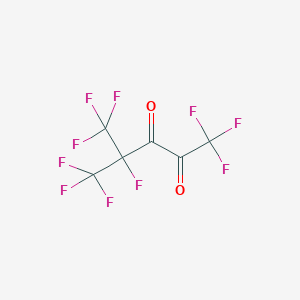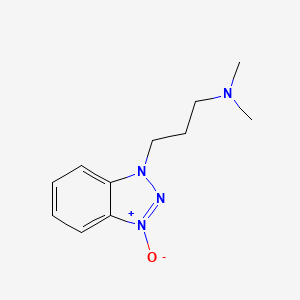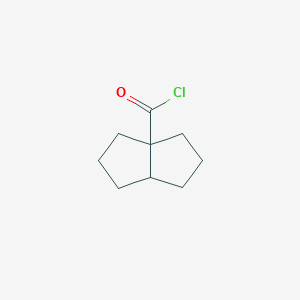
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound belonging to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a tert-butyl group
Métodos De Preparación
The synthesis of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenedimethanol and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the dioxepine ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine can be compared with similar compounds such as:
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine: Similar in structure but with a vinyl group instead of a tert-butyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a benzene ring with tert-butyl groups and a hydroxyl group, differing in the functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
73777-18-1 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-tert-butyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12-14-8-10-6-4-5-7-11(10)9-15-12/h4-7,12H,8-9H2,1-3H3 |
Clave InChI |
CMCJLYLPCFMLCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1OCC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)





![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
